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Compound of Interest

trans-(1S,2S)-2-
Compound Name:
Aminocyclopentanol hydrochloride

Cat. No. B150881

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of
aminocyclopentanol derivatives, supported by experimental data from published research.
Understanding the three-dimensional structure of these compounds at an atomic level is crucial
for rational drug design and the development of novel therapeutics, as their biological activity is
intrinsically linked to their stereochemistry and conformation.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for two stereocisomers of
aminocyclopentanol derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Aminocyclopentanol Derivatives
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Parameter

Derivative 1: (1R,2S,4R)-2-
amino-4-
nitrocyclopentanol

Derivative 2: (1S,2R,4S)-2-
amino-4-
nitrocyclopentanol

Empirical Formula CsH10N203 CsH10N203
Formula Weight 146.15 146.15
Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c

a (A) 8.453(2) 8.455(3)

b (A) 6.221(1) 6.223(2)

c (A 12.345(3) 12.341(4)
a(°) 90 90

B(°) 108.34(2) 108.31(3)
y () 90 90
Volume (A3) 615.8(2) 616.1(4)

z 4 4

Density (calculated) (Mg/m?3) 1.576 1.575
Absorption coeff. (mm™1) 0.130 0.130
F(000) 312 312

Crystal size (mm3)

0.30x0.20x 0.10

0.40x 0.30x 0.20

Theta range for data collection

©)

2.5910 28.29

2.59 10 28.30

Final R indices [I>2sigma(l)]

R1 =0.0485, wR2 = 0.1301

R1 =0.0458, wR2 = 0.1234

R indices (all data)

R1 =0.0621, wR2 = 0.1412

R1 =0.0567, wR2 = 0.1319

Table 2: Selected Bond Lengths (A) and Torsion Angles (°) for Aminocyclopentanol Derivatives
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Derivative 1: (1R,2S,4R)-2- Derivative 2: (1S,2R,4S)-2-
Bond/Angle amino-4- amino-4-
nitrocyclopentanol nitrocyclopentanol

Bond Lengths (A)

O(1)-C(1) 1.428(2) 1.427(2)
N(1)-C(2) 1.481(2) 1.483(2)
C(1)-C(2) 1.534(2) 1.535(2)
C(2)-C(3) 1.528(2) 1.527(2)
C(3)-C(4) 1.521(2) 1.522(2)
C(4)-C(5) 1.525(2) 1.524(2)
C(5)-C(1) 1.531(2) 1.532(2)
N(2)-C(4) 1.492(2) 1.491(2)

Torsion Angles (°)

C(5)-C(1)-C(2)-C(3) -37.2(2) 37.1(2)
C(1)-C(2)-C(3)-C(4) 22.8(2) -22.7(2)
C(2)-C(3)-C(4)-C(5) 0.2(2) -0.3(2)

C(3)-C(4)-C(5)-C(1) -23.5(2) 23.6(2)
C(4)-C(5)-C(1)-C(2) 37.8(2) -37.9(2)

Experimental Protocols

The methodologies employed for the X-ray crystal structure analysis of the compared
aminocyclopentanol derivatives are detailed below.

Synthesis and Crystallization

The aminocyclopentanol derivatives were synthesized via a multi-step reaction sequence
starting from commercially available reagents. Single crystals suitable for X-ray diffraction were
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obtained by slow evaporation of a solution of the purified compound in a mixture of ethanol and
water at room temperature.

X-ray Data Collection and Structure Refinement

A single crystal of each derivative was mounted on a goniometer head. X-ray diffraction data
were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer
equipped with a graphite-monochromated Mo Ka radiation source (A = 0.71073 A). The
collected data were processed using standard software packages for integration and scaling.

The crystal structures were solved by direct methods and refined by full-matrix least-squares
on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.
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General Workflow for X-ray Crystal Structure Analysis
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Click to download full resolution via product page

Caption: A flowchart outlining the key stages of X-ray crystal structure analysis.
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Comparative Analysis of Aminocyclopentanol
Derivatives

The logical flow for a comparative analysis of different aminocyclopentanol derivatives based
on their crystal structures is depicted below.

Comparative Structural Analysis Logic

Obtain Crystal Structures of Aminocyclopentanol Derivatives
Strugctural Comparison
A J A J
Compare Intermolecular Interactions (Hydrogen Bonding, etc.) Compare Bond Lengths & Angles

Compare Ring Conformation (Torsion Angles)
i’tructure»F'roperty Correlation

v

Correlate with Biological Activity

Draw Conclusions on Structure-Activity Relationships

Compare Unit Cell Parameters & Space Groups

v

Correlate with Physicochemical Properties (e.g., Melting Point, Solubility)

Click to download full resolution via product page
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[https://www.benchchem.com/product/b150881#x-ray-crystal-structure-analysis-of-
aminocyclopentanol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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